molecular formula C19H26N6O2 B15153579 N-(3,4-dimethylphenyl)-2-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

N-(3,4-dimethylphenyl)-2-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B15153579
M. Wt: 370.4 g/mol
InChI Key: FEUMLEDIOTZBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(3,4-DIMETHYLPHENYL)-2-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a nitro group, a piperidine ring, and a pyrimidine core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-DIMETHYLPHENYL)-2-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the nitro group and the piperidine ring. Common reagents used in these reactions include nitrating agents, such as nitric acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N4-(3,4-DIMETHYLPHENYL)-2-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

N4-(3,4-DIMETHYLPHENYL)-2-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3,4-DIMETHYLPHENYL)-2-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide
  • (3,4-dimethylphenyl)-(3,5-dimethylpiperidin-1-yl)methanone

Uniqueness

N4-(3,4-DIMETHYLPHENYL)-2-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H26N6O2

Molecular Weight

370.4 g/mol

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C19H26N6O2/c1-11-7-12(2)10-24(9-11)19-22-17(20)16(25(26)27)18(23-19)21-15-6-5-13(3)14(4)8-15/h5-6,8,11-12H,7,9-10H2,1-4H3,(H3,20,21,22,23)

InChI Key

FEUMLEDIOTZBIH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC(=C(C(=N2)NC3=CC(=C(C=C3)C)C)[N+](=O)[O-])N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.